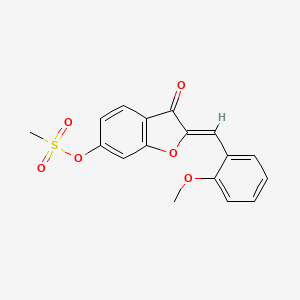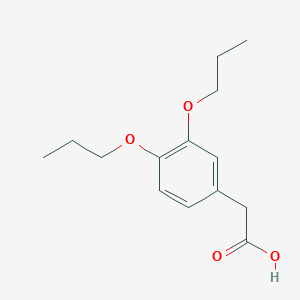
2-(3,4-Dipropoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,4-Dipropoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 100864-27-5 . It has a molecular weight of 252.31 . The IUPAC name for this compound is (3,4-dipropoxyphenyl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(3,4-Dipropoxyphenyl)acetic acid” is1S/C14H20O4/c1-3-7-17-12-6-5-11 (10-14 (15)16)9-13 (12)18-8-4-2/h5-6,9H,3-4,7-8,10H2,1-2H3, (H,15,16) . This indicates the molecular structure of the compound.
Applications De Recherche Scientifique
Fluorographic Detection of Radioactivity
A study optimized a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole (PPO), comparing it with existing procedures. This method, applicable for both agarose and acrylamide gels, was found to be a simple, sensitive, and efficient alternative for the detection of radioactivity in polyacrylamide gels, highlighting its potential in biochemical analyses (Skinner & Griswold, 1983).
Synthesis of Tridentate Platinum Complex
Research on the synthesis of a complex with a tridentate ligand bound to metal via a C∧N∧C donor set involved metalation of 2,6-diphenylpyridine by potassium tetrachloroplatinate in acetic acid. This study provides insights into the high-yield synthesis of complexes relevant to catalysis and material science applications (Cave, Alcock, & Rourke, 1999).
Crystal Structure Analysis
Another study focused on the crystallization of 3,4-Diphenylpyrrole-2,5-dicarboxylic acid as the acetic acid disolvate, demonstrating the significance of hydrogen bonding involving carboxylic acid functional groups, the amine group, and the acetic acid moieties in determining molecular structures (Prayzner, Ojadi, Golen, & Williard, 1996).
Environmental and Analytical Chemistry
Studies on the adsorption thermodynamics of certain acetic acid derivatives on polymeric or composite materials highlight the environmental applications in removing herbicides from aqueous solutions, demonstrating the relevance of such compounds in environmental science and engineering (Khan & Akhtar, 2011).
Photochemistry in Protic Solvents
Research exploring the photochemical reactions of diphenylcyclobutene compounds in protic solvents, including acetic acid, indicates the role of these reactions in synthesizing various ethers, esters, and alcohols. Such studies contribute to the understanding of photochemical processes and their applications in organic synthesis (Sakuragi, Sakuragi, & Hasegawa, 1977).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-(3,4-Dipropoxyphenyl)acetic acid are currently unknown . This compound belongs to the class of organic compounds known as phenol ethers, which are aromatic compounds containing an ether group substituted with a benzene ring .
Result of Action
The molecular and cellular effects of 2-(3,4-Dipropoxyphenyl)acetic acid’s action are currently unknown . Understanding these effects would provide insights into the compound’s therapeutic potential and possible side effects.
Propriétés
IUPAC Name |
2-(3,4-dipropoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-7-17-12-6-5-11(10-14(15)16)9-13(12)18-8-4-2/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQHZNYYWAEFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)O)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dipropoxyphenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

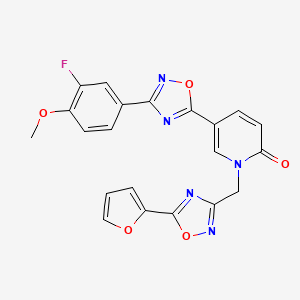
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2813360.png)
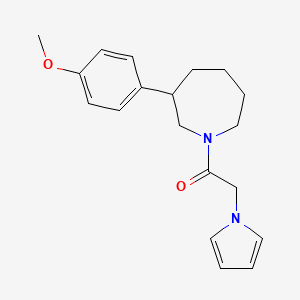

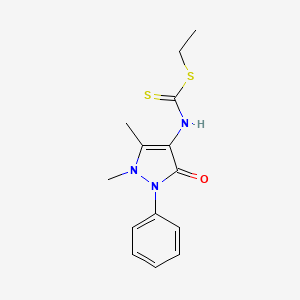
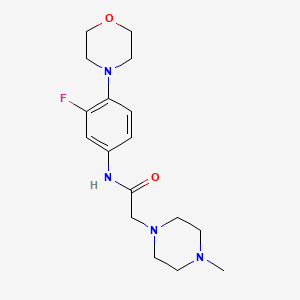
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2813371.png)
![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)
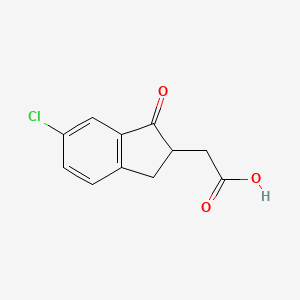
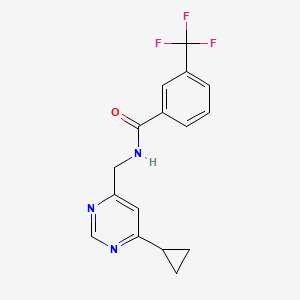
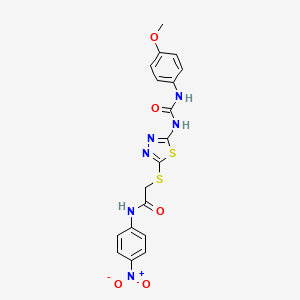
![8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813379.png)
![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)
